Amide Linker Hydrolytic Stability vs. Ester-Linked TPP-Thiazole Conjugates (Mito-Fu Family)
The target compound employs a thiazol-2-ylamino amide-type linkage connecting the thiazole pharmacophore to the C11 alkyl chain. In a direct head-to-head comparison of TPP-thiazole conjugates differing only in linker chemistry (ester vs. thioester vs. amide), the amide-linked analog (Compound 3) displayed negligible mitochondrial respiration inhibition and lacked a clear dose-response relationship, while the ester-linked analog (Compound 1) showed intermediate inhibitory potency and the thioester-linked analog (Compound 2) exhibited the strongest inhibition [1]. This demonstrates that linker hydrolytic stability inversely correlates with acute mitochondrial inhibitory potency in the TPP-thiazole class. The target compound's amide linkage is therefore predicted to confer substantially greater hydrolytic stability compared to the ester linkage in Mito-Fu (CAS 1352002-58-4), which is known to remain intact in aqueous solution for >20 days at room temperature [2].
| Evidence Dimension | Mitochondrial respiration inhibition as a function of linker hydrolytic stability |
|---|---|
| Target Compound Data | Amide linker (structurally analogous to Compound 3 in REFS-1); predicted negligible acute mitochondrial inhibition due to high hydrolytic stability |
| Comparator Or Baseline | Compound 1 (ester linker): intermediate inhibition, biphasic dose-response; Compound 2 (thioester linker): strongest inhibition; Compound 3 (amide linker): negligible activity [1]. Mito-Fu (CAS 1352002-58-4, ester linker): stable >20 days in aqueous solution [2]. |
| Quantified Difference | Amide linker (Compound 3) showed no clear dose-response relationship vs. ester (Compound 1) and thioester (Compound 2) which exhibited quantifiable mitochondrial inhibition; exact fold-differences not reported in abstract |
| Conditions | In vitro mitochondrial respiration assays with three TPP-thiazole conjugates differing only in linker type [1] |
Why This Matters
Researchers requiring hydrolytically stable mitochondrial probes for long-term in vivo studies should prefer amide-linked TPP-thiazole conjugates over ester-linked analogs to avoid premature linker hydrolysis and loss of the thiazole pharmacophore.
- [1] Tavallaie M, et al. Harnessing mitohormesis: A thiazole-based mitochondrial respiration inhibitor restores metabolic homeostasis in type 2 diabetes. Bioorganic Chemistry. 2026:109925. doi:10.1016/j.bioorg.2026.109925 View Source
- [2] Tavallaie M, Voshtani R, Deng X, et al. Moderation of mitochondrial respiration mitigates metabolic syndrome of aging. Proc Natl Acad Sci USA. 2020;117(18):9840-9850. doi:10.1073/pnas.1917948117 View Source
